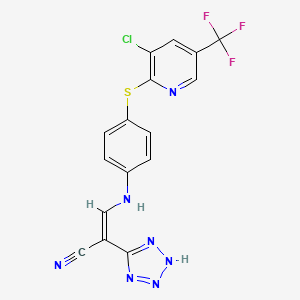
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9ClF3N7S and its molecular weight is 423.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile is a complex organic molecule with potential biological activity. Its unique structure incorporates a tetraazole ring and a trifluoromethyl group, which are known to enhance biological interactions and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound's molecular formula is C17H14ClF3N5S with a molecular weight of 423.84 g/mol. It features a tetraazole moiety that is often associated with diverse biological activities, including antimicrobial and anticancer effects. The trifluoromethyl group contributes to lipophilicity and metabolic stability.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The structural components allow for potential binding to various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the tetraazole ring may contribute to antioxidant properties, mitigating oxidative stress in cells.
Biological Activity Assays
To assess the biological activity of the compound, various in vitro assays have been conducted:
Table 1: In Vitro Biological Activity Assays
| Assay Type | Target Enzyme/Pathway | IC50 Value (µM) | % Inhibition at 500 µM |
|---|---|---|---|
| α-Glucosidase | Glycemic control | 6.28 | 83.13 ± 0.80 |
| α-Amylase | Carbohydrate metabolism | 4.58 | 78.85 ± 2.24 |
| PTP1B | Insulin signaling | 0.91 | 88.35 ± 0.89 |
| DPPH Radical Scavenging | Antioxidant activity | Not applicable | 92.23 ± 0.22 |
The data indicate that the compound exhibits significant inhibition against key enzymes involved in diabetes management and oxidative stress reduction.
Case Studies
Several studies have explored the pharmacological potential of similar compounds containing tetraazole and trifluoromethyl groups:
- Antidiabetic Activity : A study demonstrated that compounds with similar structures showed promising results in lowering blood glucose levels through enzyme inhibition (e.g., α-glucosidase and α-amylase) .
- Anticancer Properties : Research has indicated that tetraazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
- Antimicrobial Effects : Compounds containing the tetraazole moiety have been reported to exhibit antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
(Z)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N7S/c17-13-5-10(16(18,19)20)8-23-15(13)28-12-3-1-11(2-4-12)22-7-9(6-21)14-24-26-27-25-14/h1-5,7-8,22H,(H,24,25,26,27)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLMWEUESWELNQ-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NNN=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














